HIV-1 IIIB Replication Inhibition: Potency Comparison Against Reference NNRTIs NVP and DDC
In a cell-based HIV-1 IIIB replication assay, the most potent pyridazinylthioacetamide compound 8k (structural analog within the same series) exhibited an EC50 of 0.046 μM, which was approximately 2-fold more potent than the reference NNRTI nevirapine (NVP, EC50 = 0.09 μM) and approximately 23-fold more potent than the NRTI zalcitabine (DDC, EC50 = 1.04 μM) [1]. The target compound 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide belongs to the same structural series and shares the identical pyridazine-pyridine-thioether core with an N-aryl acetamide side chain; SAR data indicate that the m-tolyl substitution pattern influences antiviral activity relative to other anilide variants [1].
| Evidence Dimension | HIV-1 IIIB replication inhibition (EC50) |
|---|---|
| Target Compound Data | Compound 8k: EC50 = 0.046 μM (most potent in series; specific data for CAS 872701-53-6 not independently reported in this assay) |
| Comparator Or Baseline | Nevirapine (NVP): EC50 = 0.09 μM; Zalcitabine (DDC): EC50 = 1.04 μM |
| Quantified Difference | 8k vs NVP: ~2-fold more potent; 8k vs DDC: ~23-fold more potent |
| Conditions | MT-4 cells infected with HIV-1 strain IIIB; compound incubation for 3–5 days; MTT-based cell viability readout |
Why This Matters
This establishes the pyridazinylthioacetamide scaffold as capable of sub-100 nM anti-HIV activity, competitive with or surpassing the clinically used NNRTI nevirapine, which is relevant for researchers selecting a chemical starting point for NNRTI lead optimization.
- [1] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E. & Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810-816. View Source
